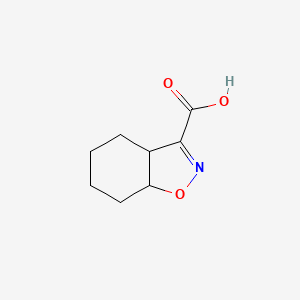

3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid

CAS No.: 176909-92-5

Cat. No.: VC2338128

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176909-92-5 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H11NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h5-6H,1-4H2,(H,10,11) |

| Standard InChI Key | GGVIZLXGQKBSKY-UHFFFAOYSA-N |

| SMILES | C1CCC2C(C1)C(=NO2)C(=O)O |

| Canonical SMILES | C1CCC2C(C1)C(=NO2)C(=O)O |

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid belongs to the benzisoxazole class of compounds, characterized by the fusion of a benzene ring with an isoxazole heterocycle. Although the benzene portion is fully hydrogenated in this particular compound, the naming convention retains the "benzisoxazole" root to indicate the core structure. The compound is identified by several unique identifiers that allow for precise chemical tracking and database referencing .

The official chemical identifiers for this compound include:

| Identifier Type | Value |

|---|---|

| CAS Number | 176909-92-5 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxylic acid |

| PubChem Compound ID | 2759271 |

| Standard InChI | InChI=1S/C8H11NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h5-6H,1-4H2,(H,10,11) |

| Standard InChIKey | GGVIZLXGQKBSKY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2C(C1)C(=NO2)C(=O)O |

These identifiers provide a standardized means of referring to the compound across chemical databases and scientific literature, facilitating research and information exchange .

Structural Characteristics

Chemical Bonding and Electronic Structure

The electronic structure of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid is characterized by the presence of several functional groups with distinct electronic properties. The isoxazole ring contains a carbon-nitrogen double bond (C=N), which contributes to the aromatic character of this heterocycle. The nitrogen-oxygen bond in the isoxazole is relatively weak compared to carbon-carbon or carbon-hydrogen bonds, making it a potential site for ring-opening reactions under certain conditions .

The carboxylic acid group at the 3-position features a carbonyl (C=O) and a hydroxyl (-OH) group, creating a region of high polarity and hydrogen-bonding capability. The acidity of this group (typical pKa values for carboxylic acids range from 3-5) allows for deprotonation under physiological conditions, potentially affecting the compound's interactions with biological targets and its pharmacokinetic properties .

Synthesis and Availability

| Supplier | Product Reference | Purity | Status |

|---|---|---|---|

| Vulcanchem | VC2338128 | Not specified | Available for research use only |

| CymitQuimica | 3D-FH130029 | Min. 95% | Discontinued |

This commercial availability facilitates research into the compound's properties and potential applications, though researchers may need to explore custom synthesis options if larger quantities or specific purities are required .

Biological Significance and Applications

Related Compounds with Established Activities

Information about structurally related compounds provides valuable context for understanding the potential applications of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid. A notable example is 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, which exhibits antiprotozoal activity against trypanosomiasis and demonstrates antibacterial properties in vivo. This compound shares the hexahydrobenzisoxazole core structure but features an imidazole substituent instead of a carboxylic acid group at the 3-position .

Research on this related compound has revealed interesting metabolic patterns, with mono- and dihydroxy-substituted derivatives forming in vivo. These metabolites feature hydroxylation at various positions (carbons 4-7) of the hexahydrobenzisoxazole ring. Notably, a synthetic 6,7-cis-dihydroxy derivative demonstrated enhanced antibacterial activity against Salmonella schottmuelleri and increased trypanocidal activity against Trypanosoma cruzi compared to the parent compound .

These findings suggest that 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid could potentially serve as a starting point for the development of bioactive compounds, with modifications to the carboxylic acid group or hydroxylation of the cyclohexane ring possibly enhancing or altering biological activity profiles .

Structure-Activity Relationships

Core Structure Significance

The hexahydrobenzisoxazole core structure found in 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid represents a scaffold with demonstrated potential in medicinal chemistry. The fusion of a saturated cyclohexane ring with an isoxazole heterocycle creates a unique three-dimensional arrangement that can be exploited for specific molecular recognition in biological systems .

The importance of this core structure is highlighted by the biological activities observed in related compounds. For example, the antiprotozoal and antibacterial activities of the 3-(1-methyl-5-nitro-1H-imidazol-2-yl) derivative suggest that the hexahydrobenzisoxazole scaffold can serve as an effective platform for developing bioactive molecules .

Functional Group Modifications

The carboxylic acid group at the 3-position of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid represents a key site for potential modifications to enhance or alter biological activity. Common modifications of carboxylic acids in medicinal chemistry include:

-

Esterification to improve lipophilicity and membrane permeability

-

Amidation to enhance hydrogen bonding and target specificity

-

Reduction to alcohol to alter the hydrogen bonding profile

-

Conversion to bioisosteres (e.g., tetrazole, hydroxamic acid) to maintain similar binding while changing physicochemical properties

Analytical Characterization

Chromatographic Methods

Chromatographic techniques are essential for the purification and quality control of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid. High-Performance Liquid Chromatography (HPLC) would typically be employed for purity assessment, using appropriate column types (e.g., reversed-phase C18) and mobile phase compositions that accommodate the compound's polarity due to the carboxylic acid group .

Thin-Layer Chromatography (TLC) could serve as a rapid analytical method for monitoring reactions involving this compound. Suitable visualization methods might include UV detection (if sufficient chromophores are present) or staining reagents such as potassium permanganate or phosphomolybdic acid, which would react with the functional groups present in the molecule .

Gas Chromatography (GC) might require derivatization of the carboxylic acid group (e.g., silylation or methylation) to improve volatility and peak shape, but could provide high-resolution separation for purity analysis or reaction monitoring when coupled with appropriate detectors such as mass spectrometry (GC-MS) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume